molecular formula C10H13NO4S B1584998 Acetamide, N-[4-[(2-hydroxyethyl)sulfonyl]phenyl]- CAS No. 27375-52-6

Acetamide, N-[4-[(2-hydroxyethyl)sulfonyl]phenyl]-

Cat. No. B1584998
CAS RN: 27375-52-6
M. Wt: 243.28 g/mol
InChI Key: XIICKRYAUAVEQS-UHFFFAOYSA-N
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Description

“Acetamide, N-[4-[(2-hydroxyethyl)sulfonyl]phenyl]-” is a chemical compound with the CAS Number: 20535-76-6 . It is a powder at room temperature .


Physical And Chemical Properties Analysis

“Acetamide, N-[4-[(2-hydroxyethyl)sulfonyl]phenyl]-” is a powder at room temperature .

Scientific Research Applications

Chemoselective Acetylation in Drug Synthesis

The chemoselective acetylation of 2-aminophenol to N-(2-hydroxyphenyl)acetamide, a precursor for antimalarial drugs, highlights a pivotal application in drug synthesis. This process utilized immobilized lipase as a catalyst, demonstrating the compound's role in facilitating environmentally friendly and efficient chemical transformations (Magadum & Yadav, 2018).

Fries Rearrangement for Paracetamol Synthesis

In another study, the Fries rearrangement was optimized for the paracetamol process, employing methane sulfonic acid (MSA) as an alternative to the more hazardous hydrofluoric acid (HF). This approach produced high yields of para-hydroxyacetophenone, showcasing the compound's utility in creating safer and more sustainable industrial chemical processes (Commarieu et al., 2002).

Immune Response Modulation

A novel synthetic compound, N-[4-[(4-fluorophenyl)sulfonyl]phenyl] acetamide (CL 259,763), was found to modify the reactivity of certain lymphoid cell populations affected by tumor growth. This research uncovers potential therapeutic applications in augmenting the immune response to tumors, providing a foundation for future cancer treatments (Wang et al., 2004).

Agricultural Applications: Mefluidide Protection of Crops

Mefluidide, another derivative, has been shown to protect chilling-sensitive plants from temperature stress, indicating its application in agriculture to enhance plant resilience against environmental stressors (Tseng & Li, 1984).

Analytical Chemistry: Acetaminophen Metabolism

Research into the metabolism of acetaminophen, which involves acetamide derivatives, provides crucial insights into drug metabolism and its implications for drug design and safety assessments. This work contributes to a deeper understanding of pharmacokinetics and toxicology (Mrochek et al., 1974).

Safety And Hazards

The safety information available indicates that “Acetamide, N-[4-[(2-hydroxyethyl)sulfonyl]phenyl]-” should be handled with care. It has been assigned the GHS07 pictogram, and the hazard statements H302, H315, H319, and H335 . This suggests that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

N-[4-(2-hydroxyethylsulfonyl)phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO4S/c1-8(13)11-9-2-4-10(5-3-9)16(14,15)7-6-12/h2-5,12H,6-7H2,1H3,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIICKRYAUAVEQS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4067305
Record name Acetamide, N-[4-[(2-hydroxyethyl)sulfonyl]phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4067305
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Acetamide, N-[4-[(2-hydroxyethyl)sulfonyl]phenyl]-

CAS RN

27375-52-6
Record name N-[4-[(2-Hydroxyethyl)sulfonyl]phenyl]acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=27375-52-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Acetamide, N-(4-((2-hydroxyethyl)sulfonyl)phenyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027375526
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Acetamide, N-[4-[(2-hydroxyethyl)sulfonyl]phenyl]-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Acetamide, N-[4-[(2-hydroxyethyl)sulfonyl]phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4067305
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-[4-[(2-hydroxyethyl)sulphonyl]phenyl]acetamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.044.016
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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